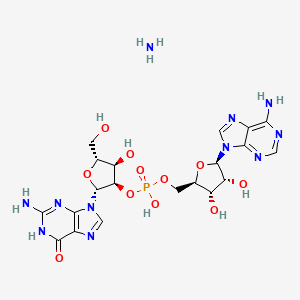

Guanylyl-2'-5'-adenosine ammonium salt

CAS No.:

Cat. No.: VC18515698

Molecular Formula: C20H28N11O11P

Molecular Weight: 629.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N11O11P |

|---|---|

| Molecular Weight | 629.5 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |

| Standard InChI | InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |

| Standard InChI Key | GJPWIAVAWZIIHD-VSBWEBIMSA-N |

| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |

Introduction

Chemical Identity and Structural Characteristics

Guanylyl-2'-5'-adenosine ammonium salt is a dinucleoside monophosphate characterized by a 2'-5' phosphodiester bond linking guanosine and adenosine residues. Its molecular formula is C₂₀H₂₅N₁₀O₁₁P·H₃N, with a molecular weight of 629.48 g/mol . The ammonium counterion enhances solubility in aqueous solutions, making it suitable for in vitro assays.

Stereochemical Configuration

The 2'-5' linkage imposes distinct conformational constraints compared to canonical 3'-5' nucleotides. Crystallographic studies of analogous compounds, such as adenylyl-2'-5'-adenosine (A2'p5'A), reveal that the 5'-terminal nucleoside adopts a syn conformation (χ₁ = 55°), while the 2'-terminal base remains in the anti conformation (χ₂ = -161°) . This arrangement facilitates intramolecular hydrogen bonding between the N3 of the 5'-adenine and the O5' oxygen, stabilizing the structure . Additionally, the sugar puckering modes differ between residues: the 5'-end exhibits C2'-endo conformation, whereas the 2'-end adopts C3'-endo, a pattern consistent across 2'-5'-linked dinucleotides .

Physicochemical Properties

The compound’s unique linkage reduces its ability to form double-helical structures, a feature observed in 3'-5' dimers . This property is critical for its role in mimicking non-canonical RNA junctions. Key physicochemical parameters include:

| Property | Guanylyl-2'-5'-Adenosine Ammonium Salt | Uridylyl-2'-5'-Adenosine Ammonium Salt |

|---|---|---|

| Molecular Weight (g/mol) | 629.48 | 590.4 |

| Molecular Formula | C₂₀H₂₅N₁₀O₁₁P·H₃N | C₁₉H₂₇N₈O₁₂P |

| Boiling Point (°C) | 1165.6 (at 760 mmHg) | Not reported |

| Solubility | High in aqueous buffers | Moderate in polar solvents |

| Toxicity | Low to moderate | Moderate |

Data derived from Vulcanchem and Lookchem product listings .

Synthesis and Purification

While detailed synthetic protocols for guanylyl-2'-5'-adenosine ammonium salt remain proprietary, its production likely involves phosphoramidite chemistry or enzymatic ligation. The former method permits precise control over stereochemistry, whereas ribonucleases like RNase U2 may catalyze 2'-5' bond formation under specific conditions . Post-synthesis, purification is achieved via reverse-phase HPLC, leveraging the compound’s hydrophobicity differences relative to 3'-5' isomers.

Biochemical Applications

RNA Splicing and Lariat Formation

The 2'-5' phosphodiester bond is integral to the lariat structures formed during group II intron splicing. Guanylyl-2'-5'-adenosine ammonium salt serves as a structural analog to study branch site recognition by spliceosomal components . Its inability to form A-form helices mimics the distorted geometry of lariat intermediates, providing insights into spliceosome assembly .

Enzyme Specificity Profiling

RNase U2, a purine-specific endonuclease, exhibits reduced activity against 2'-5'-linked substrates compared to their 3'-5' counterparts . This compound aids in mapping enzyme active sites, as its syn-configured 5'-guanine sterically hinders catalytic residues, altering cleavage kinetics .

Research Frontiers

Structural Biology

High-resolution cryo-EM studies are needed to elucidate how 2'-5' linkages influence ribonucleoprotein complexes like the spliceosome. Molecular dynamics simulations predict that these linkages reduce helical twist angles by 15–20°, potentially altering protein-binding affinities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume